Cas no 574-13-0 (Ethanone,2-hydroxy-1,2-diphenyl-, 1-oxime, (1E)-)

Ethanone,2-hydroxy-1,2-diphenyl-, 1-oxime, (1E)- structure
574-13-0 structure
Nome del prodotto:Ethanone,2-hydroxy-1,2-diphenyl-, 1-oxime, (1E)-
Numero CAS:574-13-0
MF:C14H13NO2
MW:227.258523702621
CID:374231
PubChem ID:5354084

Ethanone,2-hydroxy-1,2-diphenyl-, 1-oxime, (1E)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethanone,2-hydroxy-1,2-diphenyl-, 1-oxime, (1E)-
    • (E)-2-hydroxy-1,2-diphenylethan-1-one oxime
    • alpha-Benzoin oxiMe
    • (+/-)-(E)-benzoin oxime
    • benzoin E-oxime
    • benzoin α-oxime
    • Benzoin-(E)-oxim
    • benzoin-Z-oxime
    • α-(+/-)-Benzoinoxime
    • 2-(hydroxyimino)-1,2-diphenylethan-1-ol
    • alpha-Benzoin oxime, 98%
    • Z56943483
    • AKOS016042942
    • Ethanone, 2-hydroxy-1,2-diphenyl-, oxime (alpha isomer)
    • USAF FA-5
    • Ethanone, 2-hydroxy-1,2-diphenyl-, oxime
    • (Z)-benzoin oxime
    • Ethanone, 2-hydroxy-1,2-diphenyl-, oxime, (E)-
    • WAKHLWOJMHVUJC-FYWRMAATSA-N
    • Benzoin-.alpha.-oxime
    • Benzoin, .alpha.-oxime
    • .alpha.-Benzoin oxime
    • alpha -Benzoin oxime
    • BENZOIN OXIME, (E)-(RS)-
    • CS-W013006
    • Ethanone, 2-hydroxy-1,2-diphenyl-, oxime, (1E)-
    • Benzoin oxime
    • Benzoinoxime
    • 2-Hydroxy-1,2-diphenylethanone oxime
    • Ethanone, 2-hydroxy-1,2-diphenyl-, 1-oxime, (1E)-
    • AI3-52537
    • Q27286743
    • 441-38-3
    • Benzoin oxime, (E)-
    • EINECS 209-367-3
    • (E)-(1)-2-Hydroxy-1,2-diphenylethan-1-one oxime
    • NSC 659
    • SMR000595641
    • 4W7F9B656N
    • NSC659
    • SYN-BENZOIN OXIME
    • UNII-4W7F9B656N
    • AI3-14935
    • NSC-659
    • LS-14281
    • (2E)-2-hydroxyimino-1,2-diphenylethanol
    • Benzoinoxim [Czech]
    • HMS1748E13
    • CHEMBL3185374
    • Cuprone
    • BRN 2051941
    • EN300-17468
    • WLN: QYR&YR&UNQ
    • SR-01000046938-1
    • NCGC00246087-01
    • (1E)-2-Hydroxy-1,2-diphenylethanone oxime
    • 5928-63-2
    • 574-13-0
    • EINECS 227-665-1
    • E-BENZOIN OXIME
    • Cupron
    • DS-8014
    • SCHEMBL851397
    • Benzoin, alpha-oxime
    • BENZOIN, OXIME
    • 1-08-00-00573 (Beilstein Handbook Reference)
    • 2-Hydroxy-1,2-diphenyl-ethanone oxime
    • (E)-2-Hydroxy-1,2-diphenylethanone oxime
    • Benzoinoxim
    • Cupron [Czech]
    • 2-(N-hydroxyimino)-1,2-diphenylethan-1-ol
    • MFCD00004501
    • MLS001177408
    • AKOS000120619
    • BENZOIN OXIME .ALPHA.-FORM [MI]
    • SR-01000046938
    • EINECS 207-127-2
    • Benzoin, oxime (VAN)
    • DTXSID301341250
    • MDL: MFCD00004501
    • Inchi: InChI=1S/C14H13NO2/c16-14(12-9-5-2-6-10-12)13(15-17)11-7-3-1-4-8-11/h1-10,14,16-17H/b15-13+
    • Chiave InChI: WAKHLWOJMHVUJC-FYWRMAATSA-N
    • Sorrisi: C1=CC=C(C=C1)/C(=N\O)/C(C2=CC=CC=C2)O

Proprietà calcolate

  • Massa esatta: 227.09500
  • Massa monoisotopica: 227.094629
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 3
  • Complessità: 253
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.4
  • Superficie polare topologica: 52.8

Proprietà sperimentali

  • PSA: 52.82000
  • LogP: 2.59850

Ethanone,2-hydroxy-1,2-diphenyl-, 1-oxime, (1E)- Letteratura correlata

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.